10-Phenyldecanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenyldecanoic acid ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by a long carbon chain with a phenyl group attached, making it a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Phenyldecanoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 10-phenyldecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of ethyl 10-phenyldecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 10-Phenyldecanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 10-phenyldecanoate can be hydrolyzed to produce 10-phenyldecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 10-phenyldecanoic acid and ethanol.
Reduction: 10-phenyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
10-Phenyldecanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 10-phenyldecanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by enzymes such as esterases, releasing the active components (10-phenyldecanoic acid and ethanol) that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a phenyl group, but with a shorter carbon chain.
Ethyl decanoate: Similar carbon chain length but lacks the phenyl group.
Methyl 10-phenyldecanoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 10-Phenyldecanoic acid ethyl ester is unique due to its specific combination of a long carbon chain and a phenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or unique fragrance profiles .
Properties
Molecular Formula |
C18H28O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
ethyl 10-phenyldecanoate |
InChI |
InChI=1S/C18H28O2/c1-2-20-18(19)16-12-7-5-3-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,2-7,9,12-13,16H2,1H3 |
InChI Key |
MCHBMLAAPKVHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.